PEG6 Spacer for PROTAC Ternary Complexes
The PEG6 spacer provides a specific end-to-end distance that is critical for effective PROTAC function. This length is sufficient to span the distance between an E3 ligase binding pocket and a target protein groove, which is often greater than 3 nm, without being so long that it causes entropic penalties or a 'hook effect' [1]. In contrast, shorter linkers like PEG2 or PEG4 may be unable to accommodate the necessary spatial separation for productive ternary complex formation, while excessively long linkers can reduce degradation efficiency [2]. The 24.6 Å spacer arm of a PEG6-based crosslinker represents a precise, engineered distance for this application .
| Evidence Dimension | Spacer Arm Length (Å) |
|---|---|
| Target Compound Data | 24.6 Å (for PEG6-based crosslinker) |
| Comparator Or Baseline | PEG4 spacer: 17.6 Å; PEG8 spacer: 36.4 Å; PEG2 spacer: Not specified but significantly shorter |
| Quantified Difference | PEG6 is 7.0 Å longer than PEG4 and 11.8 Å shorter than PEG8, providing an intermediate, optimized length. |
| Conditions | Calculated end-to-end distance; relevance validated in the context of PROTAC ternary complex formation. |
Why This Matters
This specific spacer length is critical for achieving efficient target protein ubiquitination and degradation in a PROTAC system, a key performance metric for this class of therapeutics.
- [1] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. Available at: https://ptc.bocsci.com/resources/peg4-peg6-peg8-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] PTC BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Available at: https://ptc.bocsci.com/resources/peg-linkers-for-protac-design-boosting-solubility-and-flexibility-in-drug-discovery.html View Source
